(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone
Description
This compound features a 1,4-thiazepane ring system with a 1,1-dioxido (sulfone) modification, a 2-fluorophenyl substituent at the 7-position, and a pyrimidin-2-yl methanone group. Such structural elements are common in bioactive molecules targeting enzyme inhibition (e.g., BRAF or HDAC) due to the sulfone’s electron-withdrawing properties and the pyrimidine ring’s ability to engage in hydrogen bonding .
Properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-13-5-2-1-4-12(13)14-6-9-20(10-11-24(14,22)23)16(21)15-18-7-3-8-19-15/h1-5,7-8,14H,6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOAZBNQXJWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the fluorophenyl and pyrimidinyl groups via nucleophilic substitution and coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives.
Scientific Research Applications
The biological activity of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone can be explored through structure-activity relationship (SAR) studies. Compounds with similar structures have demonstrated various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The thiazepane ring may contribute to antibacterial and antifungal activities, making it a potential candidate for treating infections.
Case Studies
Several studies have highlighted the potential applications of compounds similar to this compound:
Anticancer Research
In vitro studies have shown that compounds with thiazepane structures can inhibit the growth of various cancer cell lines. For instance:
- A study demonstrated that a related thiazepane compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC3) at micromolar concentrations.
Antimicrobial Activity
Research on related thiazepane derivatives has indicated potential antimicrobial effects:
- A derivative demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications similar to those in this compound could yield effective antimicrobial agents.
Mechanism of Action
The mechanism of action of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues from Evidence:
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) Shared Features: Fluorophenyl group, pyrimidine core. Differences: Replaces the thiazepane sulfone with a thiazole ring and a sulfonamide group. Synthetic Yield: 65–70% via bromination/sulfonamidation .
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone Shared Features: 1,1-dioxido (sulfone) group, fluorophenyl moiety. Differences: Benzothiazine scaffold instead of thiazepane; introduces a 4-ethylphenyl methanone. The benzothiazine system may enhance π-π interactions but reduce solubility .
6-[2-(2’-Fluorobenzyl)-2-hydroxypropyl]-2,4-dimethoxy-5-phenylpyrimidine (14)
- Shared Features : Pyrimidine core, fluorinated aromatic group.
- Differences : Lacks the sulfone and thiazepane moieties; includes a hydroxypropyl side chain. This structure likely prioritizes membrane permeability over target specificity .
Table 1: Comparative Analysis of Key Compounds
Contradictions and Limitations in Evidence
- Biological Data Gaps: No direct activity data for the target compound; inferences are drawn from structurally related HDAC/BRAF inhibitors ().
Biological Activity
The compound (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a thiazepane ring with a fluorophenyl substituent and a pyrimidinyl group. The molecular formula is , with a molecular weight of approximately 305.30 g/mol.
Antiproliferative Effects
Research indicates that compounds similar to This compound exhibit significant antiproliferative activity against various cancer cell lines. A study on fluorinated derivatives demonstrated that modifications in the aryl and pyrimidinyl groups could enhance biological efficacy against breast and colon cancer cell lines .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized to involve interference with cellular signaling pathways that regulate cell proliferation and apoptosis. Similar compounds have shown the ability to inhibit key enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cancer cells .
Case Studies
- Study on Antiproliferative Activity : A series of fluorinated compounds were synthesized and tested for their antiproliferative effects. The most active derivative was found to inhibit cell growth significantly in breast cancer cell lines, suggesting that the presence of fluorine in the aryl group may enhance biological activity through increased lipophilicity and altered electronic properties .
- Mechanistic Insights : Another study explored the metabolic pathways of related fluoropyrimidine derivatives in human erythrocytes, revealing that these compounds could act as precursors for potent antitumor agents through enzymatic conversion processes . This suggests a potential for developing prodrugs based on the structure of This compound .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Antiproliferative Activity | Mechanism |
|---|---|---|---|
| Compound A | Thiazepane derivative | High against breast cancer | Enzyme inhibition |
| Compound B | Pyrimidine derivative | Moderate against colon cancer | DNA synthesis interference |
| Target Compound | Thiazepane with fluorine | High against multiple lines | Unknown, under investigation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(pyrimidin-2-yl)methanone, and how can reaction yields be improved?
- Methodology : The synthesis typically involves constructing the thiazepane ring via cyclization of a diamine precursor with a sulfur-containing reagent (e.g., thionyl chloride), followed by oxidation to the sulfone group (1,1-dioxido). Subsequent coupling with pyrimidin-2-ylmethanone requires palladium-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions .
- Optimization : Key parameters include:
- Temperature control (e.g., 60–80°C for cyclization).
- Catalysts (e.g., Pd(PPh₃)₄ for coupling reactions).
- Solvent selection (e.g., DMF for polar intermediates).
- Purification via column chromatography or recrystallization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to the fluorophenyl (δ 7.2–7.6 ppm), thiazepane (δ 3.5–4.5 ppm), and pyrimidine (δ 8.5–9.0 ppm) groups.
- HRMS : Verify molecular ion [M+H]⁺ matching the exact mass (e.g., C₁₉H₁₇FN₂O₃S: Calc. 388.0922) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what discrepancies arise between in silico and experimental data?
- In silico Methods :
- Molecular docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with pyrimidine and hydrophobic contacts with the fluorophenyl group .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field).
- Data Contradictions : Overestimation of binding affinity due to rigid receptor models. Validate with SPR (surface plasmon resonance) to measure experimental KD .
Q. What strategies resolve conflicting bioactivity data across cell-based assays and in vivo models?
- Troubleshooting :
- Metabolic stability : Test hepatic microsomal stability (e.g., human CYP450 isoforms) to identify rapid clearance .
- Solubility : Use DMSO stock solutions ≤10 mM to avoid aggregation in PBS (pH 7.4).
- Off-target effects : Perform kinome-wide profiling (Eurofins KinaseScan) to identify promiscuity .
Methodological Design Questions
Q. How should researchers design experiments to evaluate the compound’s metabolic pathways?
- Protocol :
- Phase I metabolism : Incubate with liver microsomes (human/rat) + NADPH. Monitor via LC-MS/MS for hydroxylation or N-dealkylation products.
- Phase II metabolism : Add UDP-glucuronic acid to detect glucuronide conjugates.
- Key metabolites : Prioritize fluorophenyl sulfonation or pyrimidine ring oxidation .
Q. What synthetic strategies mitigate unwanted reactivity of the fluorophenyl group during functionalization?
- Approaches :
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive positions.
- Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to regioselectively functionalize the fluorophenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
